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molecular formula C10H7ClN2O2 B3024716 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 54367-64-5

5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B3024716
M. Wt: 222.63 g/mol
InChI Key: SOKCDRLJSDODJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790711B2

Procedure details

To a solution of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (Intermediate 1; 7.3 g, 29.1 mmol) in tetrahydrofuran (70 mL) was added a solution of lithium hydroxide in water (7.3 g, 305 mmol) in water (70 mL). Methanol (˜10 mL) was added dropwise to the reaction mixture until only one layer was visible. The reaction mixture was stirred at 70° C. for 1 hour (reaction progress monitored by TLC). The reaction mixture was acidified to pH 3 with 1N hydrochloric acid and washed with dichloromethane (3×200 mL). The organic layer was dried over magnesium sulfate and evaporated to give 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid (5.8 g, 91%), which HPLC analysis indicated was 85% pure. This material was used directly in the next step without further purification.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
7.3 g
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:10]=1[Cl:11])=[O:5])C.[OH-].[Li+].CO.Cl>O1CCCC1.O>[Cl:11][C:10]1[N:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:8]=[CH:7][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1Cl)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1Cl)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
70 mL
Type
solvent
Smiles
O
Name
Quantity
7.3 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(reaction progress monitored by TLC)
WASH
Type
WASH
Details
washed with dichloromethane (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=NN1C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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